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Clinical Evidence at a Glance

The foundation for these management guidelines comes from a nonrandomized trial involving 135 patients

with advanced cancers. The table below summarizes the key characteristics of Ulixertinib-induced dAEs

from this study [1].

dAE Characteristic

Findings (n=135)

Overall Incidence of
any dAE

Incidence of
Combined Rash

Most Common dAEs

High-Grade (Grade 3)
dAEs

Grade 4 or 5 dAEs

79% (107/135)

76% (102/135)

Acneiform Rash (33%), Maculopapular Rash (27%), Pruritus (25%)

19% (25/135)

None observed
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dAE Characteristic Findings (n=135)
Association with Presence of any dAE was associated with Stable Disease (SD) or Partial
Tumor Response Response (PR) (OR=3.64). Acneiform rash was specifically associated with

PR (OR=10.19) [1].

Troubleshooting Guide: Managing Ulixertinib dAEs

The following algorithms are adapted from proposed treatment guidelines for common ERK inhibitor-

induced dAEs. They are designed to help maintain patients' quality of life and optimal dose intensity [1].

Algorithm for Maculopapular Rash

This flowchart outlines the management pathway for a widespread, flat-to-slightly-raised red rash.
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Maculopapular Rash

A/
Assess Severity

(Grade 1-3)
/ A/
Grade 1: Grade 2: Grade 3:
Rash covering Rash covering Rash covering
<10% BSA 10-30% BSA >30% BSA

A/T opical corticosteroids

Continue Ulixertinib (e.g., Triamcinolone 0.1%)
at current dose. Oral antihistamines
for pruritus

Consider temporary
hold of Ulixertinib
until improves to <Grade 1.

Systemic corticosteroids
(e.g., Prednisone 0.5-1 mg/kg/day)

After improvement
Y
Resume Ulixertinib
at same or reduced dose
upon improvement.

Click to download full resolution via product page

Algorithm for Acneiform (Pustular) Rash

This flowchart outlines the management pathway for a rash that presents with papules and pustules, typically

on the face, scalp, and upper body.
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Acneiform / Pustular Rash

'

Assess Severity

(Grade 1-3)
Y
Grade 2: Grade 3:
Grade 1: Pustules covering Pustules covering
Pustules covering 10-30% BSA >30% BSA
<10% BSA with mild with severe
superficial infection superficial infection
Topical antibiotics Add oral antibiotics Consider temporary hold
(e.g., Clindamycin 1% (e.g., Doxycycline 100 mg BID of Ulixertinib
or Erythromycin 2%) or Minocycline 100 mg BID) until improves to <Grade 1.

N i

Continue Ulixertinib Culture if infection suspected.

at current dose. Treat with appropriate
oral antibiotics.

i

Resume Ulixertinib
at reduced dose
upon improvement.

Click to download full resolution via product page

Frequently Asked Questions (FAQS)

Q1: Are dermatologic adverse events a sign that the drug is working? Yes, there is a significant clinical

correlation. The presence of any dAE was associated with achieving Stable Disease (SD) or Partial Response
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(PR). Notably, the development of an acneiform rash was strongly associated with a Partial Response
(OR=10.19). Therefore, dAEs can potentially serve as a surrogate marker of tumor response, and effective

management is crucial to avoid unnecessary dose reductions or treatment discontinuation [1].

Q2: How do Ulixertinib dAEs compare to those from other targeted therapies? The clinical spectrum of
dAEs induced by Ulixertinib is very similar to that seen with Epidermal Growth Factor Receptor
Inhibitors (EGFRi) and MEK inhibitors. This includes the types of rashes (maculopapular, acneiform) and
pruritus. This similarity allows clinicians to apply well-established management strategies from other

targeted therapies to Ulixertinib treatment [1].

Q3: What is the recommended pediatric dose of Ulixertinib, and are dAEs a concern? The pediatric
Recommended Phase 2 Dose (RP2D) established by the NCI-COG Pediatric MATCH trial is 260
mg/m?/dose orally twice daily. Dose-limiting toxicities (DLTs) during the trial did include rash, among
other side effects. This indicates that dAEs are also a relevant consideration in the pediatric population, and

the management principles outlined above should be applied [2].

Q4: What is the underlying rationale for these dAEs? Ulixertinib (BVD-523) is a first-in-class, highly
selective inhibitor of ERK1/2, which is the final node in the MAPK signaling pathway. This pathway is
critical for cell proliferation, differentiation, and survival. Inhibition of ERK in rapidly turning over skin
cells (keratinocytes) is believed to disrupt normal cell function and trigger inflammatory responses, leading

to the observed dAEs [3].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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